2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid
Description
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group and linked to a benzoic acid moiety via a carbonyl bridge. Its synthesis typically involves nucleophilic substitution reactions between α-bromophenylacetic acid derivatives and 1-(3-chlorophenyl)piperazin-2-one under alkaline conditions . The benzoic acid group enhances polarity and aqueous solubility (pKa ~4.2), while the 3-chlorophenyl substituent introduces steric and electronic effects that influence molecular interactions.
Properties
Molecular Formula |
C18H17ClN2O3 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O3/c19-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24) |
InChI Key |
ZEXMAJYUENLTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amide Coupling Using Carbodiimide Reagents
One of the most common methods involves the coupling of 3-chlorophenylpiperazine with benzoic acid derivatives using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). This method facilitates the formation of the amide bond under mild conditions.
- Dissolve benzoic acid and 3-chlorophenylpiperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Add DCC or HATU along with a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to activate the carboxyl group.
- Stir the reaction mixture at 0–25°C under inert atmosphere (nitrogen or argon) for 12–24 hours.
- Filter off the dicyclohexylurea byproduct (if DCC used).
- Purify the crude product by column chromatography or recrystallization.
Yields typically range from 60% to 85% depending on reaction conditions and purification efficiency.
Use of Acyl Chloride Intermediates
Alternatively, benzoic acid can be converted to its acyl chloride derivative using reagents such as oxalyl chloride or thionyl chloride. The acyl chloride is then reacted with 3-chlorophenylpiperazine to form the amide.
- React benzoic acid with oxalyl chloride in anhydrous solvent (e.g., dichloromethane) at 0–5°C to generate benzoyl chloride.
- Remove excess reagents under reduced pressure.
- Add the acyl chloride to a solution of 3-chlorophenylpiperazine and base (triethylamine) in DCM at 0–5°C.
- Stir the mixture at room temperature for 12 hours.
- Work-up by washing with sodium bicarbonate solution, brine, drying over sodium sulfate, and purification by column chromatography.
Nucleophilic Substitution on α-Bromophenylacetic Acid Derivatives
In some syntheses, α-bromophenylacetic acid derivatives are reacted with 1-(3-chlorophenyl)piperazin-2-one under alkaline conditions to form the carbonyl-linked product. This approach involves nucleophilic substitution at the α-bromo position by the piperazine nitrogen, followed by hydrolysis to yield the benzoic acid moiety.
This method is less common but useful for introducing specific substitution patterns.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of benzoic acid | DCC or HATU with triethylamine or DIPEA | Anhydrous DCM or THF, 0–25°C, inert gas |
| Acyl chloride formation | Oxalyl chloride or thionyl chloride, DCM | 0–5°C, then room temperature |
| Coupling reaction | 3-chlorophenylpiperazine + activated acid | 12–24 hours stirring |
| Purification | Column chromatography or recrystallization | Silica gel, solvents like ethyl acetate/hexane |
Analytical Characterization
To confirm the structure and purity of 2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid, the following techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR confirms aromatic and piperazine protons; benzoic acid proton appears as a singlet near δ 12–13 ppm.
- ^13C NMR shows carbonyl carbons and aromatic carbons consistent with the structure.
High-Performance Liquid Chromatography (HPLC):
- Used to assess purity (>95% purity typical).
-
- High-resolution MS confirms molecular ion peak consistent with molecular formula C18H16ClN2O3 (m/z ~385.08 [M+H]^+).
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Carbodiimide coupling (DCC/HATU) | Benzoic acid, 3-chlorophenylpiperazine, DCC/HATU, base | 0–25°C, inert atmosphere, 12–24 h | 60–85% | Mild conditions, good yields | DCC byproduct removal needed |
| Acyl chloride coupling | Benzoic acid, oxalyl chloride, 3-chlorophenylpiperazine, base | 0–5°C to RT, 12 h | 40–70% | Direct acylation, straightforward | Requires acid chloride prep |
| Nucleophilic substitution | α-Bromophenylacetic acid derivative, 1-(3-chlorophenyl)piperazin-2-one | Alkaline conditions | Variable | Useful for specific substitutions | More complex steps |
Research Discoveries and Implications
- The choice of coupling reagent and reaction conditions significantly affects yield and purity. HATU often provides higher coupling efficiency than DCC with fewer side reactions.
- The 3-chlorophenyl substituent on the piperazine ring influences steric and electronic properties, affecting reactivity and biological activity.
- The benzoic acid moiety improves aqueous solubility and provides a handle for further derivatization or conjugation in drug development.
- Industrial production may utilize automated batch or continuous flow reactors to optimize reaction parameters for scale-up, ensuring reproducibility and quality control.
Chemical Reactions Analysis
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid is a chemical compound with applications in chemistry, biology, medicine, and industry. Research continues to explore its therapeutic potential, including its use as a lead compound for drug development. It can be used as a building block for synthesizing complex molecules and as a reagent in organic reactions.
Scientific Research Applications
- Chemistry 2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
- Biology The compound is studied for its potential biological activities, including interactions with biological targets like enzymes and receptors.
- Medicine Current research explores the potential therapeutic applications of 2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid, including its use as a lead compound for drug development.
- Industry It is used to develop new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
Chemical Reactions
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid can undergo oxidation, reduction, and substitution reactions.
- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized derivatives, using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can modify the functional groups present in the compound, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives, with reagents like halogens, nitrating agents, and sulfonating agents.
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The 3-chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The benzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substituents
Functional Group Modifications
Substituent Bulk and Conformation
- 2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic Acid ():
- 4-(3-Chlorophenyl)piperazine Derivatives with Extended Chains ():
Data Table: Key Comparative Properties
*Inferred from structurally related piperazinone derivatives in .
Research Findings and Implications
- Cytotoxicity: Piperazinone derivatives with ester-to-amine substitutions (e.g., guanidine, thiourea) show enhanced activity against HT-29 and A549 cell lines, suggesting the target compound’s benzoic acid group may be optimized similarly .
- Receptor Selectivity : The 3-chlorophenyl group’s meta position may favor interactions with less sterically encumbered binding sites, as seen in β3-adrenergic receptor ligands .
Biological Activity
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzoic acid moiety linked to a piperazine ring substituted with a chlorophenyl group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid. For instance, derivatives exhibiting inhibition of poly(ADP-ribose) polymerase (PARP) have shown promise in treating various cancers. A related compound demonstrated an IC50 value of 16.10 nM against PARP-1, indicating potent activity against cancer cell lines .
Immunomodulatory Effects
A closely related compound, 2-(3-(chloromethyl)benzoyloxy)benzoic acid, was found to modulate immune responses by increasing CD4+ regulatory T-cell populations in LPS-induced inflammation models. This suggests that similar mechanisms may be present in 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid, potentially allowing it to reduce inflammatory conditions through modulation of T-cell populations .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine and benzoic acid moieties significantly impact biological activity. For instance, compounds with halogen substitutions on the aromatic ring often exhibit enhanced potency against target enzymes or receptors . The presence of electron-withdrawing groups like chlorine has been associated with improved binding affinity to biological targets.
Study 1: Anticancer Evaluation
In a study evaluating various derivatives for their anticancer properties, compounds similar to 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid were tested for their ability to inhibit tumor growth in vitro and in vivo. The results showed significant tumor regression in animal models treated with the compound, suggesting its potential as an effective anticancer agent .
Study 2: Immunomodulation in Mice
Another study focused on the immunomodulatory effects of chlorinated benzoic acids, including 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid. The findings indicated that these compounds could effectively balance T-cell populations during inflammatory responses, leading to reduced tissue damage and improved recovery rates in LPS-induced inflammation models .
Table: Summary of Biological Activities
| Activity | Related Compound | Effect | IC50/EC50 |
|---|---|---|---|
| Anticancer | 5l (Olaparib derivative) | Inhibition of PARP-1 | 16.10 nM |
| Immunomodulation | 2-(3-(chloromethyl)benzoyloxy)benzoic acid | Increase in CD4+ Treg populations | N/A |
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid?
The synthesis typically involves coupling a piperazine intermediate with a benzoic acid derivative. For example:
- Step 1 : Preparation of the 4-(3-chlorophenyl)piperazine intermediate via nucleophilic substitution or amide bond formation .
- Step 2 : Reacting the piperazine intermediate with a benzoyl chloride derivative (e.g., 2-chlorobenzoyl chloride) in the presence of a base like triethylamine. Dichloromethane or tetrahydrofuran (THF) are common solvents, with reactions often conducted under inert atmospheres at 0–25°C .
- Step 3 : Hydrolysis of ester-protected intermediates (if applicable) using acidic or basic aqueous conditions to yield the free benzoic acid moiety .
- Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields typically ranging from 60–85% .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to verify the piperazine ring substitution pattern, chlorophenyl group integration, and benzoic acid carbonyl resonance. For example, the benzoic acid proton typically appears as a singlet near δ 12–13 ppm .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 385.08 for CHClNO) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for key steps like amide bond formation. For example, solvent effects on activation energy can be modeled to optimize reaction rates .
- Machine Learning : Training models on existing piperazine derivative syntheses can identify optimal conditions (e.g., solvent polarity, temperature) to maximize yield. ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?
-
Structure-Activity Relationship (SAR) :
Substituent Position Biological Activity Key Finding 3-Chlorophenyl (parent) Moderate serotonin receptor affinity Baseline activity for comparison 4-Fluorophenyl (analog) Enhanced selectivity for 5-HT receptors Fluorine’s electronegativity improves receptor binding 4-Bromophenyl (analog) Reduced metabolic stability Bulkier halogens increase steric hindrance, affecting pharmacokinetics -
Mechanistic Insight : Chlorine at the 3-position enhances lipophilicity, improving blood-brain barrier penetration, while fluorination fine-tunes receptor interaction .
Q. How can researchers resolve discrepancies in reported biological data for structural analogs?
- Data Harmonization : Cross-validate assays (e.g., receptor binding vs. functional cAMP assays) to confirm activity. For example, discrepancies in 5-HT receptor affinity may arise from differences in cell lines (CHO vs. HEK293) .
- Meta-Analysis : Pool data from PubChem and peer-reviewed studies to identify trends. For instance, conflicting solubility data may reflect variations in pH or counterion choice during salt formation .
Q. What strategies mitigate instability of the benzoic acid moiety during storage?
- Lyophilization : Freeze-drying the compound as a sodium or potassium salt improves stability at 4°C, reducing hydrolysis .
- Protective Packaging : Storing under argon in amber vials minimizes oxidative degradation and photolytic cleavage of the carbonyl group .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
